

Molecular structure and conformation of 3-(Benzylxy)-2-bromopyridine

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Compound of Interest

Compound Name: 3-(Benzylxy)-2-bromopyridine

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An In-depth Technical Guide to the Molecular Structure and Conformation of **3-(Benzylxy)-2-bromopyridine**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, conformation, and synthesis of **3-(Benzylxy)-2-bromopyridine**. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound's properties.

Molecular Structure and Spectroscopic Data

The molecular structure of **3-(Benzylxy)-2-bromopyridine** consists of a pyridine ring substituted with a bromine atom at the 2-position and a benzylxy group at the 3-position. The connectivity of the atoms has been confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the available ^1H NMR data and predicted ^{13}C NMR chemical shifts for **3-(Benzylxy)-2-bromopyridine**.

Table 1: ^1H NMR Spectral Data of **3-(Benzylxy)-2-bromopyridine**

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Pyridine-H4	7.26 - 7.42	m	
Pyridine-H5	7.26 - 7.42	m	
Pyridine-H6	8.05	d	4.5
Benzyl-CH ₂	5.25	s	
Phenyl-H	7.26 - 7.42	m	

Note: The ¹H NMR spectrum data is based on publicly available spectral information.

Multiplicity is denoted as s (singlet) and d (doublet), and m (multiplet).

Table 2: Predicted ¹³C NMR Spectral Data of **3-(Benzylxy)-2-bromopyridine**

Carbon	Predicted Chemical Shift (δ , ppm)
Pyridine-C2	142.5
Pyridine-C3	155.0
Pyridine-C4	123.0
Pyridine-C5	128.5
Pyridine-C6	148.0
Benzyl-CH ₂	71.0
Phenyl-C1' (ipso)	136.5
Phenyl-C2'/C6'	128.0
Phenyl-C3'/C5'	128.8
Phenyl-C4'	128.4

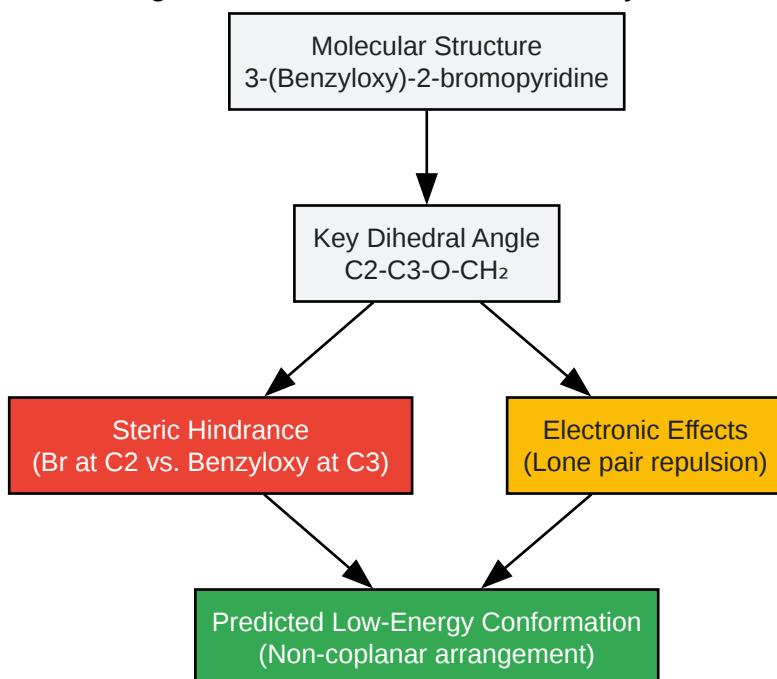
Note: The ¹³C NMR chemical shifts are predicted values based on computational models and may vary from experimental results.

Conformational Analysis

Due to the lack of single-crystal X-ray diffraction data, the precise solid-state conformation of **3-(Benzyl)-2-bromopyridine** has not been experimentally determined. However, computational studies on 2,3-disubstituted pyridines suggest that the conformational preference is influenced by the steric and electronic interactions between the substituents.

The key dihedral angle determining the overall shape of the molecule is the C2-C3-O-CH₂ torsion angle. The benzyl group is not expected to be coplanar with the pyridine ring due to steric hindrance from the bromine atom at the 2-position. The most stable conformation likely involves the benzyl group being oriented away from the pyridine ring to minimize steric clash.

Logical Flow of Conformational Analysis



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Caption: Logical relationship in the conformational analysis of **3-(Benzyl)-2-bromopyridine**.

Experimental Protocols

The following section details a proposed experimental protocol for the synthesis and purification of **3-(BenzylOxy)-2-bromopyridine**. This protocol is based on the Williamson ether synthesis, a well-established method for forming ethers.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Synthesis of **3-(BenzylOxy)-2-bromopyridine**

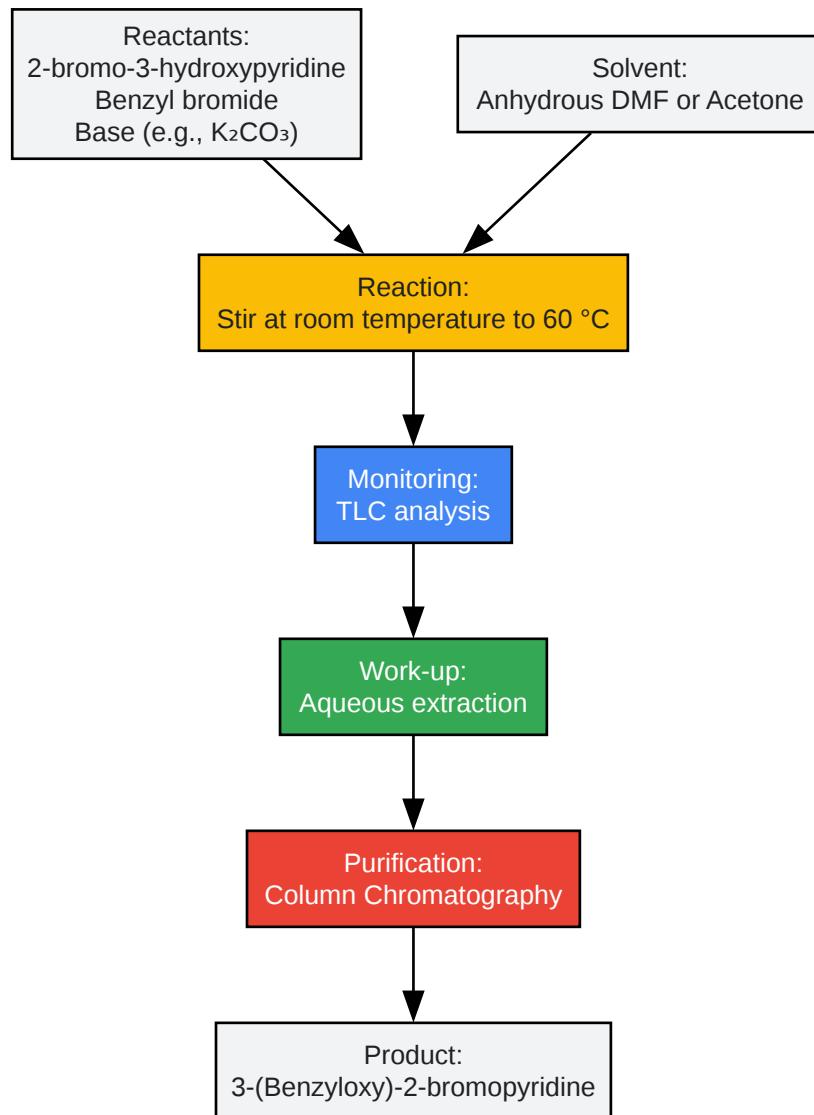
This synthesis is a two-step process starting from 2-aminopyridine.

Step 1: Synthesis of 2-bromo-3-hydroxypyridine

A detailed protocol for the synthesis of the precursor, 2-bromo-3-hydroxypyridine, can be adapted from established literature procedures for the diazotization of aminopyridines followed by hydrolysis.

Step 2: Synthesis of **3-(BenzylOxy)-2-bromopyridine** via Williamson Ether Synthesis

Experimental Workflow: Synthesis

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Caption: Workflow for the synthesis of **3-(Benzylxy)-2-bromopyridine**.

Materials:

- 2-bromo-3-hydroxypyridine

- Benzyl bromide
- Potassium carbonate (K_2CO_3), anhydrous
- Anhydrous dimethylformamide (DMF) or acetone
- Ethyl acetate
- Hexanes
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

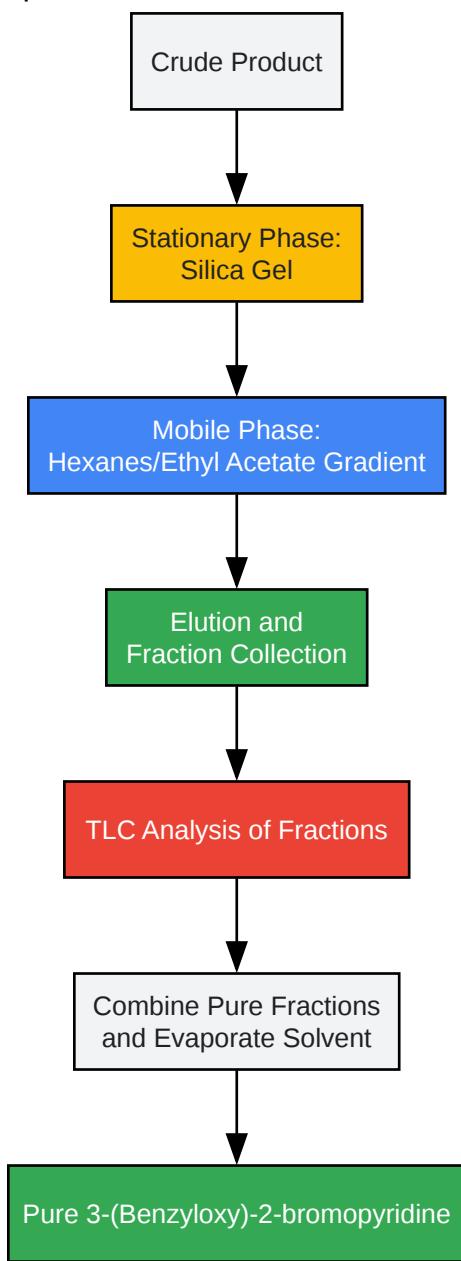
Procedure:

- To a solution of 2-bromo-3-hydroxypyridine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
- Stir the mixture at room temperature for 15 minutes.
- Add benzyl bromide (1.1 eq) dropwise to the suspension.
- Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
- Filter and concentrate the solvent under reduced pressure to obtain the crude product.

Purification by Flash Column Chromatography

The crude product can be purified using flash column chromatography.[\[4\]](#)

Experimental Workflow: Purification

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Caption: Workflow for the purification by flash column chromatography.

Procedure:

- Prepare a slurry of silica gel in hexanes and pack a chromatography column.
- Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
- Load the dried silica with the adsorbed product onto the top of the column.
- Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity).
- Collect fractions and monitor by TLC.
- Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield pure **3-(BenzylOxy)-2-bromopyridine** as a solid or oil.

Conclusion

This technical guide provides a summary of the known structural and spectroscopic properties of **3-(BenzylOxy)-2-bromopyridine**, along with a detailed protocol for its synthesis and purification. While experimental data on its solid-state conformation is currently unavailable, theoretical considerations suggest a non-coplanar arrangement of the benzylOxy group relative to the pyridine ring. The provided information serves as a valuable resource for researchers working with this compound in the fields of medicinal chemistry and drug development.

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